molecular formula C9H13N5 B2376473 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine CAS No. 1092292-64-2

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine

Cat. No.: B2376473
CAS No.: 1092292-64-2
M. Wt: 191.238
InChI Key: ANGRGXHKOCHDKH-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with two methyl groups at positions 2 and 3, and an ethanamine side chain at position 4. It has been explored as a building block in drug discovery, particularly for targeting central nervous system (CNS) disorders and antimicrobial agents . However, commercial availability issues are noted, as all listed product sizes for this compound are discontinued .

Properties

IUPAC Name

2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-6-7(2)13-14-5-8(3-4-10)12-9(14)11-6/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRGXHKOCHDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethylimidazole, the compound can be synthesized through a series of reactions involving nitration, reduction, and subsequent cyclization with ethylenediamine . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, or activation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Applications
2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine (Target) Imidazo[1,2-b][1,2,4]triazine 2,3-dimethyl; 6-ethanamine C₉H₁₂N₆* 204.24 Drug discovery (CNS, antimicrobial)
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine 4-methoxyphenyl; 6-oxy-ethanamine C₁₄H₁₅N₅O₂ 285.30 Lab chemical synthesis
2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-isoindole-1,3-dione Imidazo[1,2-b][1,2,4]triazine 2,3-dimethyl; 7-ethyl-isoindole C₁₇H₁₅N₅O₂ 321.34 Not specified (95% purity)
Risdiplam (EVRYSDI®) Pyrido[1,2-a]pyrimidin-4-one 2,8-dimethylimidazo[1,2-b]pyridazin-6-yl C₂₂H₂₃N₇O 401.46 SMN2 splicing modulator (SMA therapy)
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine Imidazo[1,2-a]pyridine 4-chlorophenyl; dimethylmethanamine C₂₂H₂₁ClN₃ 362.88 Early-stage pharmacology studies

* Molecular formula inferred from IUPAC name; exact formula may vary depending on tautomerism.

Biological Activity

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine, also known by its CAS number 1092292-64-2, is a compound of interest due to its potential biological activities. This compound belongs to the imidazo[1,2-b][1,2,4]triazin class and has been investigated for various pharmacological properties.

  • Molecular Formula : C9H13N5
  • Molecular Weight : 191.23 g/mol

Structure

The structure of this compound features a triazine ring that is substituted with a dimethyl group and an ethylamine side chain. This unique configuration may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Several derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia) .
CompoundCell LineIC50 (µM)
Compound AA-4311.98 ± 1.22
Compound BJurkat23.30 ± 0.35

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies using molecular dynamics simulations have illustrated that certain derivatives interact with key proteins involved in cell survival pathways through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence that compounds within this class may possess antimicrobial activity. Preliminary studies suggest that they could inhibit the growth of various pathogenic bacteria and fungi .

Neuroprotective Effects

Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The presence of the imidazo[1,2-b][1,2,4]triazin moiety appears to enhance neuroprotection by modulating oxidative stress pathways .

Case Study 1: Antitumor Efficacy in A431 Cells

A study conducted on a series of imidazo[1,2-b][1,2,4]triazine derivatives demonstrated that specific substitutions on the triazine ring significantly enhanced cytotoxicity against A431 cells. The study highlighted a compound with an IC50 value of approximately 1.98 µM as particularly effective.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of a related compound resulted in a marked reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications for neurodegenerative conditions.

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